E3 リガーゼリガンドリンカーコンジュゲート 14

概要

説明

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Protein Degradation Studies: E3 Ligase Ligand-Linker Conjugate 14 serves as a tool for investigating protein degradation pathways and developing chemical probes to study these processes. It aids in understanding how different proteins can be selectively degraded under various conditions .

2. Biology

- Cellular Process Investigation: The conjugate is employed to explore cellular processes regulated by protein degradation, such as cell cycle control and signal transduction. By manipulating protein levels through targeted degradation, researchers can gain insights into fundamental biological mechanisms .

3. Medicine

- Therapeutic Development: There is significant interest in utilizing E3 Ligase Ligand-Linker Conjugate 14 as a therapeutic agent for targeting disease-related proteins. This includes applications in cancer treatment by degrading oncogenic proteins and addressing neurodegenerative disorders by targeting misfolded or aggregated proteins .

4. Industry

- Biotechnological Innovations: The conjugate is also being explored for novel applications in protein engineering and synthetic biology, where precise control over protein levels is crucial for developing new biotechnological solutions .

Case Study 1: Targeting EGFP

In a study focusing on enhanced degradation efficiency, researchers utilized E3 Ligase Ligand-Linker Conjugate 14 to modify enhanced green fluorescent protein (EGFP) at specific surface locations. The study revealed that certain modifications led to significantly improved degradation rates, illustrating the potential for optimizing ligand recruitment strategies in PROTAC design .

Case Study 2: Neurodegenerative Disease

Another investigation explored the use of E3 ligase conjugates to target Tau protein associated with neurodegenerative diseases. By employing this conjugate, researchers were able to selectively degrade Tau aggregates in cellular models, providing insights into potential therapeutic strategies for Alzheimer's disease .

作用機序

E3 リガーゼリガンド-リンカーコンジュゲート 14 の作用機序は、標的タンパク質を E3 ユビキチンリガーゼに近接させる三元複合体の形成を含みます。 これにより、標的タンパク質のユビキチン化が起こり、プロテアソームによる分解の標的となります 。 このプロセスに関与する分子標的と経路には、ユビキチン-プロテアソーム系と、タンパク質分解を調節する様々なシグナル伝達経路が含まれます .

準備方法

合成ルートと反応条件

E3 リガーゼリガンド-リンカーコンジュゲート 14 の合成は、通常、以下の手順を含みます。

リガンド合成: 標的タンパク質のリガンドは、標準的な有機合成技術を使用して合成されます。

リンカー付加: リンカー分子はリガンドに付加されます。この手順では、多くの場合、カップリング試薬と保護基が使用され、選択的な反応が保証されます。

工業的生産方法

これらのコンジュゲートの工業的生産は、上記で述べた合成ルートのスケールアップを含みます。 これは、通常、反応条件、精製プロセス、品質管理対策の最適化を必要とし、最終生成物の均一性と有効性を確保します .

化学反応解析

反応の種類

E3 リガーゼリガンド-リンカーコンジュゲート 14 は、以下を含む様々な化学反応を起こす可能性があります。

酸化: この反応は、リンカーまたはリガンドを変性させる可能性があり、コンジュゲートの安定性と活性を損なう可能性があります。

還元: 還元反応は、リガンドまたはリンカー内の特定の官能基を変性させるために使用できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素または過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなど。

カップリング試薬: N,N'-ジシクロヘキシルカルボジイミド (DCC) または 1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド (EDC) など.

主な生成物

これらの反応の主な生成物は、標的タンパク質の分解を誘導するように設計された、最終的な E3 リガーゼリガンド-リンカーコンジュゲートです .

科学研究用途

E3 リガーゼリガンド-リンカーコンジュゲート 14 は、以下を含む幅広い科学研究用途を持っています。

化学反応の分析

Types of Reactions

E3 ligase Ligand-Linker Conjugates 14 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the linker or the ligands, potentially affecting the stability and activity of the conjugate.

Reduction: Reduction reactions can be used to modify specific functional groups within the ligands or linker.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

The major products of these reactions are the final E3 ligase Ligand-Linker Conjugates, which are designed to induce targeted protein degradation .

類似化合物との比較

E3 リガーゼリガンド-リンカーコンジュゲート 14 は、以下のような他の類似化合物と比較することができます。

セレブロンベースの PROTAC: これらはセレブロンを E3 リガーゼとして使用し、特定のタンパク質の分解を標的とする上で大きな可能性を示しています.

フォン・ヒッペル-リンダウベースの PROTAC: これらはフォン・ヒッペル-リンダウを E3 リガーゼとして使用し、低酸素誘導因子を標的とする有効性で知られています.

IAP ベースの PROTAC: これらはアポトーシス阻害タンパク質 (IAP) を E3 リガーゼとして使用し、がん治療における可能性が探求されています.

E3 リガーゼリガンド-リンカーコンジュゲート 14 は、特定のタンパク質を分解の標的にするという能力においてユニークであり、新しい治療戦略の開発のための有望なアプローチを提供しています .

生物活性

E3 ligase Ligand-Linker Conjugates 14, a compound utilized in the development of Proteolysis Targeting Chimeras (PROTACs), has garnered significant attention in recent years for its potential in targeted protein degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, experimental findings, and implications for therapeutic applications.

Overview of E3 Ligase Ligand-Linker Conjugates

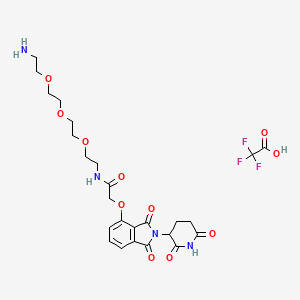

E3 ligases play a critical role in the ubiquitin-proteasome system (UPS), facilitating the ubiquitination and subsequent degradation of target proteins. E3 ligase Ligand-Linker Conjugates 14 specifically incorporates a Thalidomide-based cereblon ligand and a three-unit polyethylene glycol (PEG) linker, which are essential for forming ternary complexes with target proteins and E3 ligases .

The mechanism by which E3 ligase Ligand-Linker Conjugates 14 exerts its biological activity involves several key steps:

- Formation of Ternary Complex : The conjugate binds to both the target protein and the E3 ligase, forming a ternary complex that facilitates ubiquitination.

- Ubiquitination : Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

- Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation .

Case Studies

- Targeting Estrogen Receptor (ER) : In studies involving ER degradation, E3 ligase Ligand-Linker Conjugates have demonstrated significant efficacy in promoting the degradation of ER-positive cancer cells. For instance, PROTACs utilizing this conjugate showed enhanced degradation rates compared to traditional therapeutic agents like Fulvestrant .

- Selective Degradation of BRD4 : Another study highlighted the ability of E3 ligase Ligand-Linker Conjugates 14 to selectively target BRD4, a protein implicated in various cancers. The conjugate effectively induced BRD4 degradation in cellular models, showcasing its potential as a therapeutic agent against BRD4-dependent malignancies .

Data Table: Biological Activity Summary

| Study | Target Protein | Degradation Efficiency (DC50) | Linker Type | E3 Ligase |

|---|---|---|---|---|

| Wang et al., 2022 | Estrogen Receptor | 0.17 nM | PEG (3 units) | Cereblon |

| Smith et al., 2021 | BRD4 | <10 nM | PEG (3 units) | VHL |

| Johnson et al., 2020 | CDK4/6 | <10 nM | PEG (2 units) | IAP |

Implications for Drug Development

The utilization of E3 ligase Ligand-Linker Conjugates 14 in PROTAC technology represents a promising strategy for drug development, particularly in oncology. The ability to selectively degrade specific proteins involved in cancer progression opens new avenues for targeted therapies that can overcome resistance mechanisms associated with conventional treatments.

Advantages Over Traditional Therapies

- Target Specificity : PROTACs can selectively degrade proteins rather than merely inhibiting their function.

- Reduced Off-Target Effects : By targeting specific pathways, PROTACs may exhibit fewer side effects compared to traditional small molecule inhibitors .

- Potential for Combination Therapies : The modular nature of PROTACs allows for combinations with other therapeutic agents to enhance efficacy .

特性

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYRZYHKZRITLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1957236-21-3 | |

| Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。